molecular formula C22H18N4O B11669450 N'-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669450
M. Wt: 354.4 g/mol
InChI Key: CRACXPYZAMDEBE-OEAKJJBVSA-N
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Description

N'-[(E)-(4-Methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (Molecular Formula: C₂₂H₁₈N₄O; Molecular Weight: 354.41 g/mol) is a pyrazole-carbohydrazide derivative characterized by a naphthalen-1-yl group at the 3-position of the pyrazole ring and a 4-methylphenyl hydrazone moiety.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O/c1-15-9-11-16(12-10-15)14-23-26-22(27)21-13-20(24-25-21)19-8-4-6-17-5-2-3-7-18(17)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

CRACXPYZAMDEBE-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methylbenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the condensation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups : Compounds with dinitrophenyl (Compound 8) or dichlorophenyl (E-DPPC) groups exhibit higher melting points (e.g., 211°C for Compound 8) due to enhanced intermolecular interactions .
    • Bulkier Groups : The naphthalen-1-yl group in the target compound may reduce solubility compared to phenyl-substituted analogs but could improve hydrophobic interactions in biological systems .
    • Pharmacological Optimization : SKi-178 demonstrates how methoxy/methyl groups enhance enzyme selectivity and reduce cytotoxicity, a strategy applicable to the target compound’s 4-methylphenyl group .
  • Synthetic Methods :
    Most analogs are synthesized via hydrazone condensation between pyrazole-carbohydrazides and aldehydes/ketones under reflux (e.g., xylene, 2–6 hours) . Yields range from 50–69.8%, with purity confirmed by IR, NMR, and elemental analysis .

Spectroscopic and Computational Insights

  • Spectroscopy :

    • IR/NMR : All compounds show characteristic peaks for NH (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H stretches. The target compound’s naphthyl group would introduce distinct aromatic proton splitting in ¹H-NMR .
    • X-Ray Crystallography : E-DPPC’s (E)-configuration was confirmed via single-crystal analysis, a method applicable to the target compound . SHELX software is commonly used for structure refinement .
  • Computational Studies: DFT Calculations: For E-DPPC, hybrid B3LYP/6-311G∗∗ methods revealed charge distribution and solvation effects, predicting stability in aqueous environments . Similar studies could elucidate the target compound’s reactivity. Molecular Docking: Analogs with 4-methoxybenzylidene or 4-dimethylaminobenzylidene groups show strong binding to biological targets (e.g., kinases), suggesting the target compound’s 4-methylphenyl group may offer unique hydrophobic interactions .

Pharmacological and Functional Comparisons

  • Enzyme Inhibition : SKi-178’s SK1 inhibition (Ki = 1.3 μM) highlights the role of methoxy groups in enhancing potency. The target compound’s 4-methylphenyl group may similarly modulate selectivity .
  • Anticancer Activity : Compound 26’s chloro-hydroxyphenyl moiety contributes to apoptosis induction in A549 cells, whereas the target compound’s naphthyl group may target lipid-rich cancer membranes .
  • Antimicrobial Potential: Pyrazole-carbohydrazides with nitro groups (e.g., Compound 1 in ) exhibit antimicrobial activity, suggesting the target compound’s methyl and naphthyl groups could be explored for similar applications .

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